2-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-21-12-3-2-4-13-15(12)19-16(22-13)18-14(20)9-10-5-7-11(17)8-6-10/h2-8H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIPUCKQAYRATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-fluoroaniline with 4-methoxy-1,3-benzothiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural similarities and differences between the target compound and related benzothiazole-based acetamides:
Key Findings
Substituent Effects on Binding Affinity :
- The 4-methoxy group in the target compound may improve hydrogen bonding compared to 4-chloro (as in ) or 6-CF₃ (as in BTA ).
- BTA’s 3,4,5-trimethoxyphenyl group contributes to high CK-1δ inhibition (pIC₅₀ = 7.8), suggesting that methoxy groups enhance target engagement. The target compound’s single 4-fluorophenyl group may reduce steric hindrance but lower electron-donating capacity .
Conformational Differences: In N-(4-chloro-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide , the dihedral angle between benzothiazole and aryl rings is 79.3°, indicating a non-planar conformation. The target compound’s 4-methoxy group may alter this angle, affecting binding pocket compatibility.
Biological Activity Trends :
- Chloro substituents (e.g., 4-Cl in ) are associated with broad-spectrum antibacterial activity, while piperazine derivatives (e.g., BZ-IV ) prioritize solubility over potency.
- Fluorophenyl groups (common in the target compound and Flufenacet ) enhance metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity.
Synthetic Pathways :
- The target compound is likely synthesized via amide coupling using carbodiimide reagents (e.g., EDC·HCl), as seen in related benzothiazole-acetamide syntheses .
- In contrast, Flufenacet incorporates a thiadiazole ring, requiring multistep sulfonylation and heterocycle formation.
Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group increases logP compared to BTA’s polar trimethoxyphenyl group.
- Solubility : Methoxy and fluorophenyl groups may reduce aqueous solubility relative to BZ-IV’s piperazine moiety .
- Melting Point : Flufenacet’s MP (75°C ) suggests higher crystallinity than the target compound, which lacks a rigid thiadiazole core.
Biological Activity
2-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antitumor properties and mechanisms of action.
The molecular formula of this compound is with a molecular weight of approximately 394.44 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with 4-methoxybenzothiazole in the presence of acetic anhydride or other acylating agents. The reaction conditions are optimized to yield high purity and yield of the target compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzothiazole derivatives. For instance, derivatives similar to this compound have shown promising results against various human tumor cell lines. In vitro evaluations revealed that certain derivatives exhibit significant cytotoxicity, with IC50 values often in the low micromolar range against cancer cell lines such as HCT-116 and others derived from breast and lung cancers .
Table 1: Biological Activity Data
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 6.90 | HCT-116 |
| Compound B | 11.26 | MCF-7 (Breast Cancer) |
| Compound C | 15.00 | A549 (Lung Cancer) |
The mechanism by which this compound exerts its antitumor effects may involve the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been identified as inhibitors of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which play crucial roles in inflammation and tumorigenesis .
Inhibitory assays have demonstrated that certain thiazole derivatives can selectively inhibit COX-2 with IC50 values as low as 0.3 nM, indicating a robust anti-inflammatory mechanism that may also contribute to their anticancer properties .
Case Studies
A notable case study involved the evaluation of several benzothiazole derivatives against a panel of approximately 60 human tumor cell lines at the National Cancer Institute. Among these compounds, some exhibited selective cytotoxicity towards specific cancer types, suggesting that structural modifications can enhance therapeutic efficacy .
Another study highlighted the use of high-pressure synthesis techniques to produce variants of benzothiazole compounds that showed improved activity profiles against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a 4-fluoro-substituted phenylacetic acid derivative with a functionalized benzothiazole amine. For example, analogous compounds (e.g., N-(4-methoxybenzyl)acetamide derivatives) are synthesized via amidation reactions using coupling agents like EDCI/HOBt under inert conditions . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hours). Purity can be enhanced via recrystallization in ethanol or methanol .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the benzothiazole and fluorophenyl moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C-F at ~1220 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystallographic confirmation, single-crystal X-ray diffraction (as in ) resolves bond lengths and angles (e.g., mean C–C bond length = 0.004 Å) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level optimize the compound’s geometry and electronic properties. Key parameters include:
- HOMO-LUMO gap : Predicts reactivity and interaction with biological targets (e.g., enzymes).
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions for binding affinity.
- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial targets like DNA gyrase). Validation against experimental IC₅₀ values ensures model accuracy .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:
- Dose-response curves : Generate EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) and compare with positive controls.
- Mechanistic studies : Use Western blotting or qPCR to confirm target modulation (e.g., apoptosis markers like caspase-3).
- Meta-analysis : Pool data from structurally similar compounds (e.g., benzothiazole derivatives in ) to identify trends in substituent-activity relationships .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?
- Methodological Answer : Use solvent diffusion or slow evaporation with polar aprotic solvents (e.g., DMSO:water mixtures). For benzothiazole derivatives, maintaining a temperature gradient (e.g., 4°C to room temperature) reduces nucleation density. Crystal quality is assessed via PXRD and R-factor values (e.g., R = 0.039 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
